molecular formula C10H12Cl2FN B2991061 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride CAS No. 2287281-68-7

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride

Cat. No.: B2991061
CAS No.: 2287281-68-7
M. Wt: 236.11
InChI Key: NIDRJENTGIVQQB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)pyrrolidine hydrochloride (CAS: 1443538-48-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂Cl₂FN and a molar mass of 236.11 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a 5-chloro-2-fluorophenyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications in medicinal chemistry and pharmacology. Storage recommendations specify sealing in dry conditions at room temperature .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRJENTGIVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride typically involves the reaction of 5-chloro-2-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are influenced by halogen positioning and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Key Differences Notes
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride 1443538-48-4 C₁₀H₁₂Cl₂FN 2-chloro, 5-fluoro on phenyl Reference compound Research use; chiral center critical for activity
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride 1381929-21-0 C₁₁H₁₄ClFN 5-fluoro, 2-methyl on phenyl Methyl substitution reduces polarity Similarity score: 0.74; may alter metabolic stability
2-(2,5-Difluorophenyl)pyrrolidine hydrochloride 1197238-95-1 C₁₀H₁₂ClF₂N 2,5-difluoro on phenyl Dual fluorine substitution increases electronegativity Potential enhanced receptor binding
3-(5-Chloro-2-fluorophenyl)pyrrolidine hydrochloride N/A C₁₀H₁₁Cl₂FN 5-chloro, 2-fluoro on phenyl (position 3) Positional isomerism Altered steric interactions due to pyrrolidine attachment site

Physicochemical Properties

  • Chirality : The (R)-enantiomer (CAS: 1443538-48-4) is specified in research contexts, highlighting the importance of stereochemistry in activity .

Biological Activity

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that this compound interacts with various biological targets, notably influencing inflammatory pathways and exhibiting antibacterial properties. The compound's mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to 2-(5-Chloro-2-fluorophenyl)pyrrolidine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Table 1: Comparative IC50 Values for Anti-inflammatory Activity

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
This compoundTBDTBD

2. Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have been explored extensively. In vitro tests reveal that compounds containing halogen substituents, like those in 2-(5-Chloro-2-fluorophenyl)pyrrolidine, demonstrate effective inhibition against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Case Studies

  • In Vivo Studies on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that compounds structurally related to 2-(5-Chloro-2-fluorophenyl)pyrrolidine significantly reduced inflammation compared to control groups, indicating a strong potential for therapeutic application in inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of pyrrolidine derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE), showcasing their potential as alternatives to traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups like chlorine and fluorine enhance the compound's reactivity and biological efficacy, particularly in anti-inflammatory and antimicrobial contexts.

Table 3: Summary of Structure-Activity Relationships

SubstituentEffect on Activity
ChlorineIncreased COX-2 inhibition
FluorineEnhanced antibacterial properties

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